2-Chloro-3-methylbenzene-1-sulfonamide
Overview
Description
2-Chloro-3-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-Chloro-3-methylbenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide group . The reaction conditions generally include controlled temperatures and the use of appropriate solvents to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-Chloro-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, leading to various biochemical effects. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and methyl groups may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
- 4-Chloro-3-methylbenzene-1-sulfonamide
- 2-Chloro-4-methylbenzene-1-sulfonamide
- 3-Chloro-2-methylbenzene-1-sulfonamide
Comparison: 2-Chloro-3-methylbenzene-1-sulfonamide is unique due to the specific positioning of the chloro and methyl groups on the benzene ring, which influences its chemical reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications .
Properties
IUPAC Name |
2-chloro-3-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNXFYAFLZCBSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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